N-(m-PEG4)-N'-(Acid-PEG3)-benzothiazole Cy5

aqueous solubility PEGylation pentamethine cyanine

3-[2-[2-[2-[2-[(1E,3E,5E)-5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride, also commercially designated as N,N'-bis-(acid-PEG3)-Benzothiazole Cy5, is a symmetric bis(benzothiazolium) pentamethine cyanine dye functionalized with polyethylene glycol (PEG) side chains and a terminal carboxylic acid moiety. This compound belongs to the Cy5-class of near-infrared fluorophores with excitation/emission maxima at approximately 649/667 nm , and exhibits a molar extinction coefficient of ~170,000 M⁻¹cm⁻¹.

Molecular Formula C37H49ClN2O9S2
Molecular Weight 765.4 g/mol
Cat. No. B15543434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(Acid-PEG3)-benzothiazole Cy5
Molecular FormulaC37H49ClN2O9S2
Molecular Weight765.4 g/mol
Structural Identifiers
InChIInChI=1S/C37H48N2O9S2.ClH/c1-42-21-22-46-29-30-48-28-25-45-20-17-39-32-10-6-8-12-34(32)50-36(39)14-4-2-3-13-35-38(31-9-5-7-11-33(31)49-35)16-19-44-24-27-47-26-23-43-18-15-37(40)41;/h2-14H,15-30H2,1H3;1H
InChIKeyPEWXFUQTWHPFTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-[2-[2-[2-[2-[(1E,3E,5E)-5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride – What Scientists and Procurement Specialists Need to Know Before Sourcing This Functionalized Pentamethine Cyanine Dye


3-[2-[2-[2-[2-[(1E,3E,5E)-5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride, also commercially designated as N,N'-bis-(acid-PEG3)-Benzothiazole Cy5, is a symmetric bis(benzothiazolium) pentamethine cyanine dye functionalized with polyethylene glycol (PEG) side chains and a terminal carboxylic acid moiety [1]. This compound belongs to the Cy5-class of near-infrared fluorophores with excitation/emission maxima at approximately 649/667 nm , and exhibits a molar extinction coefficient of ~170,000 M⁻¹cm⁻¹ . The incorporation of PEG3 spacers at both benzothiazolium nitrogen positions confers substantially enhanced aqueous solubility relative to non-PEGylated pentamethine cyanines, while the terminal carboxylic acid enables covalent conjugation to primary amine-containing biomolecules via standard EDC/NHS or DCC coupling chemistry .

3-[2-[2-[2-[2-[(1E,3E,5E)-5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride – Why In-Class Compounds Cannot Be Interchanged


Pentamethine cyanine dyes sharing the same chromophore class exhibit dramatic variability in key performance parameters depending on N-substituent chemistry, meso-substitution pattern, and terminal heterocycle composition. Substituting this benzothiazole-based, PEG3-carboxylate-functionalized Cy5 with a non-PEGylated analog (e.g., ethyl-substituted benzothiazole Cy5) reduces aqueous solubility by orders of magnitude, requiring organic co-solvents that compromise biomolecule compatibility [1]. Replacing the benzothiazole heterocycle with indole-based Cy5 (e.g., Cy5 NHS ester) shifts both spectral properties and alters nonspecific binding profiles to serum proteins and lipid membranes [2]. Additionally, the presence of a terminal carboxylic acid rather than an NHS ester dictates fundamentally different conjugation workflows: the carboxylic acid form enables long-term storage stability and controlled activation timing, whereas pre-activated NHS esters hydrolyze within hours in aqueous buffer, rendering them unsuitable for multi-step sequential labeling protocols . These structural determinants preclude generic substitution without experimental revalidation.

3-[2-[2-[2-[2-[(1E,3E,5E)-5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride – Direct Comparator-Based Quantitative Differentiation Evidence


PEG3-Substituted Benzothiazole Cy5 Exhibits >10-Fold Higher Aqueous Solubility Versus Non-PEGylated Ethyl-Substituted Analog

In a systematic study of meso-substituted bis(benzothiazolium) pentamethine cyanine dyes, the PEG3-functionalized derivative (structurally equivalent to N,N'-bis-(acid-PEG3)-Benzothiazole Cy5) demonstrated aqueous solubility exceeding 10 mg/mL in phosphate-buffered saline (pH 7.4), whereas the corresponding ethyl-substituted benzothiazole Cy5 analog without PEG chains exhibited solubility below 1 mg/mL under identical conditions [1]. The PEG spacer length (three ethylene glycol units) was identified as the critical determinant for achieving solubility compatible with direct aqueous bioconjugation without organic co-solvent supplementation [1].

aqueous solubility PEGylation pentamethine cyanine bioconjugation

Benzothiazole-Based Cy5 Demonstrates Molar Extinction Coefficient of 170,000 M⁻¹cm⁻¹ – 30-40% Higher Than Indole-Based Cy5 Analogues

Benzothiazole-containing pentamethine cyanine dyes exhibit molar absorption coefficients (ε) in the range of 1.5-3.0 × 10⁵ dm³ mol⁻¹ cm⁻¹, with the PEG-functionalized derivative demonstrating ε = 170,000 M⁻¹cm⁻¹ at 649 nm in aqueous solution [1]. In contrast, structurally analogous indole-based Cy5 dyes (e.g., Cy5 carboxylic acid, indole-derived) typically exhibit ε values of 120,000-130,000 M⁻¹cm⁻¹ under comparable conditions [2]. This ~30-40% higher extinction coefficient translates directly to proportionally increased fluorescence brightness at equivalent dye concentration, assuming comparable quantum yields [1].

molar extinction coefficient brightness benzothiazole indole cyanine

Carboxylic Acid Terminal Group Enables >6-Month Dry Storage Stability Versus <24-Hour Aqueous Stability for NHS Ester-Activated Cy5 Analogs

The carboxylic acid form of this benzothiazole Cy5 dye remains stable for >6 months when stored desiccated at -20°C protected from light, with no detectable hydrolysis or degradation by HPLC analysis . In contrast, pre-activated NHS ester Cy5 analogs (including benzothiazole and indole variants) undergo rapid hydrolysis in aqueous buffer with half-lives of 10-30 minutes at pH 8.0-8.5, and <24 hours total stability even at 4°C [1]. This fundamental difference dictates that the carboxylic acid form is the only viable option for applications requiring sequential or timed activation, multi-step conjugation workflows, or large-scale manufacturing where intermediate storage is required .

conjugation chemistry storage stability carboxylic acid NHS ester

Benzothiazole Cy5 Demonstrates Reduced Nonspecific Serum Protein Binding Relative to Indole-Based Cy5 – Qualitative Advantage for In Vivo Imaging Applications

In comparative in vivo fluorescence imaging studies, benzothiazole-containing cyanine dyes exhibited reduced nonspecific accumulation in liver and spleen relative to indole-based Cy5 analogs when administered intravenously in murine models [1]. While precise quantitative binding constants (Kd) for the target compound versus comparators are not reported in the primary literature, the class-level observation that benzothiazole heterocycles confer lower serum protein binding propensity than indole heterocycles is consistently noted across multiple imaging studies [2][3]. This property is attributed to the more polarizable sulfur atom in the benzothiazole ring system, which reduces hydrophobic interactions with albumin and other serum proteins [2].

nonspecific binding serum protein in vivo imaging benzothiazole

Pentamethine Cyanine Scaffold Provides Superior Photostability in Aqueous Media Relative to Trimethine Analogs

Comparative photostability assessments of benzothiazole cyanine dyes reveal that pentamethine derivatives (Cy5-class) exhibit significantly reduced photobleaching rates compared to trimethine analogs (Cy3-class) under continuous illumination in aqueous buffer [1]. While direct photostability comparison data between this specific PEG-functionalized benzothiazole Cy5 and indole-based Cy5 are not available in the open literature, the pentamethine scaffold intrinsically provides enhanced photostability relative to shorter polymethine chain cyanines due to more extensive π-electron delocalization [2]. Quantitative photobleaching half-life values for benzothiazole pentamethine dyes in aqueous solution are reported in the range of 300-600 seconds under standard confocal microscopy illumination conditions [1].

photostability photobleaching pentamethine trimethine

Fluorescence Quantum Yield of ~0.3 in Aqueous Solution – Comparable to Commercial Cy5 Standards with PEG-Enhanced Solubility Advantage

The fluorescence quantum yield (ΦF) of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 in aqueous solution is reported as approximately 0.3 . This value is comparable to commercial Cy5 standards (ΦF = 0.27-0.33 for Cy5 carboxylic acid in PBS) [1], but the PEG-functionalized benzothiazole derivative achieves this quantum yield while simultaneously maintaining >10-fold higher aqueous solubility than non-PEGylated analogs [2]. The combination of moderate quantum yield with high extinction coefficient (ε = 170,000 M⁻¹cm⁻¹) yields a fluorescence brightness (ε × ΦF) of ~51,000 M⁻¹cm⁻¹, which exceeds that of indole-based Cy5 (ε × ΦF ≈ 36,000-40,000 M⁻¹cm⁻¹ assuming ΦF ≈ 0.3) [1][2].

quantum yield fluorescence efficiency Cy5 aqueous

3-[2-[2-[2-[2-[(1E,3E,5E)-5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride – Evidence-Backed Application Scenarios for Research and Industrial Use


Aqueous Bioconjugation Without Organic Co-Solvents: Antibody and Protein Labeling

The >10 mg/mL aqueous solubility of this PEG-functionalized benzothiazole Cy5 [1] eliminates the requirement for DMSO or DMF co-solvents during protein labeling reactions, preserving antibody tertiary structure and binding affinity. The terminal carboxylic acid enables controlled EDC/NHS activation immediately prior to conjugation, avoiding the hydrolysis issues inherent to pre-activated NHS ester dyes . This combination makes the compound particularly suitable for GMP-adjacent manufacturing workflows where aqueous-only processing and batch-to-batch reproducibility are critical quality parameters.

High-Sensitivity In Vitro Diagnostics and Low-Abundance Target Detection

The molar extinction coefficient of 170,000 M⁻¹cm⁻¹ provides approximately 30-40% higher fluorescence brightness per labeled molecule compared to indole-based Cy5 alternatives [1][2]. This brightness advantage directly improves signal-to-noise ratios in fluorescence immunoassays, nucleic acid detection, and flow cytometry applications where target analyte concentrations are limiting. Procurement decisions for assay development should prioritize this compound when detection sensitivity, rather than cost per milligram, is the primary selection criterion.

PROTAC Linker and Targeted Protein Degradation Platforms

As a PEG-based linker containing a cyanine fluorophore, N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 serves a dual role in PROTAC (PROteolysis TArgeting Chimera) development: it provides the flexible PEG spacer required for optimal ternary complex formation between E3 ligase and target protein, while simultaneously enabling fluorescent tracking of degrader cellular uptake and subcellular localization . The benzothiazole core offers reduced nonspecific protein binding compared to indole-based PROTAC linkers [3], potentially improving the correlation between fluorescence signal and actual degrader concentration at the target site.

In Vivo Near-Infrared Fluorescence Imaging with Reduced Background Accumulation

The excitation/emission maxima at 649/667 nm operate within the tissue-transparent near-infrared window, minimizing hemoglobin absorption and tissue autofluorescence [3]. The benzothiazole heterocycle confers qualitatively reduced nonspecific accumulation in clearance organs (liver, spleen) compared to indole-based Cy5 imaging agents [4], improving target-to-background contrast in whole-animal fluorescence imaging studies. This property is particularly relevant for tumor xenograft imaging, lymph node mapping, and pharmacokinetic tracking of therapeutic biomolecules.

Longitudinal Time-Lapse Microscopy Requiring Extended Photostability

The pentamethine scaffold provides a 3-6 fold improvement in photobleaching resistance relative to trimethine Cy3-class dyes [5], enabling extended time-lapse imaging of live cells without signal decay. This photostability advantage, combined with the compound's high extinction coefficient and aqueous compatibility, makes it suitable for tracking slow biological processes including cell migration, neurite outgrowth, and organelle dynamics over imaging sessions lasting several hours. The carboxylic acid form also permits sequential pulse-chase labeling protocols not feasible with hydrolysis-sensitive NHS ester dyes .

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